N,N-bis(2-chloroethyl)prop-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(2-chloroethyl)prop-2-yn-1-amine is a chemical compound with the molecular formula C7H11Cl2N. It is a colorless liquid with a pungent odor and is known for its high reactivity and toxicity. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
The synthesis of N,N-bis(2-chloroethyl)prop-2-yn-1-amine typically involves a chlorination reaction. The process begins with the preparation of N,N-bis(2-chloroethyl)ethylenediamine, which is then subjected to a chlorination reaction to produce the desired compound. The reaction conditions usually involve the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and the reaction is carried out under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
N,N-bis(2-chloroethyl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted products
Wissenschaftliche Forschungsanwendungen
N,N-bis(2-chloroethyl)prop-2-yn-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of pesticides and herbicides, as well as in the synthesis of other industrial chemicals
Wirkmechanismus
The mechanism of action of N,N-bis(2-chloroethyl)prop-2-yn-1-amine involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of cellular functions. This interaction can result in cytotoxic effects, making it a potential candidate for use in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
N,N-bis(2-chloroethyl)prop-2-yn-1-amine can be compared with other similar compounds, such as:
N,N-bis(2-chloroethyl)amine: This compound has similar chemical properties but lacks the prop-2-yn-1-amine moiety, making it less reactive in certain chemical reactions.
N,N-bis(2-chloroethyl)ethylenediamine: This compound is a precursor in the synthesis of this compound and has different reactivity and applications.
N,N-diisopropyl-2-propyn-1-amine: This compound has a similar structure but with different substituents, leading to variations in its chemical behavior and applications
Eigenschaften
CAS-Nummer |
5054-37-5 |
---|---|
Molekularformel |
C7H11Cl2N |
Molekulargewicht |
180.07 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C7H11Cl2N/c1-2-5-10(6-3-8)7-4-9/h1H,3-7H2 |
InChI-Schlüssel |
VMKZAWDPUXUQAN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.